Cas no 578722-40-4 (4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide)
4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide
- 4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide
-
- Inchi: 1S/C19H21FN4O2S/c1-13(2)11-12-21-18-19(23-17-6-4-3-5-16(17)22-18)24-27(25,26)15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)(H,23,24)
- InChI Key: VFPPICWSQZGIAI-UHFFFAOYSA-N
- SMILES: C1(S(NC2C(NCCC(C)C)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=C(F)C=C1
4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3225-0110-2μmol |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-5μmol |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-10μmol |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-20μmol |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-1mg |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-2mg |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-3mg |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-4mg |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-5mg |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-0110-10mg |
4-fluoro-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide |
578722-40-4 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide
4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide (CAS No. 578722-40-4)
4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide, commonly referred to by its CAS number 578722-40-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a sulfonamide group, a quinoxaline ring system, and a fluoro-substituted benzene moiety. The presence of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.
The synthesis of 4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide involves a series of carefully designed multi-step reactions. The quinoxaline core is typically synthesized via the condensation of o-aminoaromatic compounds with carbonyl compounds, followed by cyclization under specific conditions. The sulfonamide group is introduced through nucleophilic substitution or coupling reactions, depending on the starting materials and desired stereochemistry. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of the process.
One of the most promising applications of this compound lies in its potential as a drug candidate. Quinoxaline derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. The incorporation of the sulfonamide group further enhances its pharmacokinetic properties, such as solubility and bioavailability. Recent studies have demonstrated that 578722-40-4 exhibits potent inhibitory activity against several disease-related enzymes, making it a valuable lead compound in drug discovery programs targeting cancer, inflammation, and neurodegenerative disorders.
In addition to its pharmaceutical applications, 4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide has shown potential in materials science. Its rigid quinoxaline framework and electron-withdrawing sulfonamide group make it an attractive candidate for use in organic electronics. Researchers have explored its properties as a building block for constructing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form stable charge transfer complexes has been highlighted in recent publications, underscoring its role in next-generation electronic devices.
The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability, understanding the fate and transport of chemicals like CAS No. 578722-40-4 in natural systems has become crucial. Studies have shown that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. However, further investigations are needed to assess its long-term effects on ecosystems and develop strategies for safe disposal.
In conclusion, 4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide (CAS No. 578722) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups provide a foundation for innovative research directions, while ongoing studies continue to uncover new insights into its properties and potential uses.
578722-40-4 (4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)